molecular formula C23H28N6O3 B10860890 3-[(4-hydroxy-3,5-dimethylphenyl)methylamino]-5-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide

3-[(4-hydroxy-3,5-dimethylphenyl)methylamino]-5-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide

Cat. No.: B10860890
M. Wt: 436.5 g/mol
InChI Key: AWTYZRBONKSIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MG-S-2525 is a novel small-molecule compound developed by Metagone Biotech Inc. It is primarily known for its potential therapeutic applications in treating idiopathic pulmonary fibrosis and chronic obstructive pulmonary disease. The compound functions as an inhibitor of the protein kinase MAP3K19, which plays a crucial role in inflammatory pathways .

Preparation Methods

The synthetic routes and reaction conditions for MG-S-2525 involve the development of a small-molecule kinase inhibitor. The compound is synthesized through a series of chemical reactions that target the inhibition of MAP3K19. The industrial production methods for MG-S-2525 are designed to ensure high purity and efficacy, with stringent quality control measures in place .

Chemical Reactions Analysis

MG-S-2525 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure and enhance its activity.

    Substitution: MG-S-2525 can undergo substitution reactions where specific functional groups are replaced with others to alter its properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of MG-S-2525 with modified chemical structures and potentially enhanced therapeutic properties .

Scientific Research Applications

MG-S-2525 has a wide range of scientific research applications, including:

Mechanism of Action

MG-S-2525 exerts its effects by inhibiting the activity of the protein kinase MAP3K19. This inhibition leads to a reduction in the expression of inflammatory cytokines such as interleukin-6 and interleukin-8. By targeting MAP3K19, MG-S-2525 effectively reduces inflammation and fibrosis in lung tissues. The molecular targets and pathways involved include the MAPK signaling pathway, which plays a critical role in regulating inflammatory responses .

Comparison with Similar Compounds

MG-S-2525 is unique in its high specificity and selectivity for MAP3K19. Similar compounds include:

    Roflumilast: Another small-molecule inhibitor used to treat chronic obstructive pulmonary disease, but it targets phosphodiesterase-4.

    Esbriet: A drug used to treat idiopathic pulmonary fibrosis, but it has a different mechanism of action compared to MG-S-2525.

The uniqueness of MG-S-2525 lies in its ability to specifically inhibit MAP3K19, making it a promising candidate for treating inflammatory lung diseases with potentially fewer side effects .

Properties

Molecular Formula

C23H28N6O3

Molecular Weight

436.5 g/mol

IUPAC Name

3-[(4-hydroxy-3,5-dimethylphenyl)methylamino]-5-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C23H28N6O3/c1-14-11-16(12-15(2)20(14)30)13-25-22-19(21(24)31)23(28-27-22)26-17-3-5-18(6-4-17)29-7-9-32-10-8-29/h3-6,11-12,30H,7-10,13H2,1-2H3,(H2,24,31)(H3,25,26,27,28)

InChI Key

AWTYZRBONKSIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CNC2=NNC(=C2C(=O)N)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.